![molecular formula C38H67NO12 B1671195 Erythromycin A enol ether CAS No. 33396-29-1](/img/structure/B1671195.png)
Erythromycin A enol ether
Übersicht
Beschreibung
Erythromycin A enol ether is a degradation product of erythromycin formed under acidic conditions . It is also known as Erythromycin A oxime, a semi-synthetic macrolide antibiotic derived from erythromycin . It does not retain the antibiotic properties of erythromycin A and has been identified as a β-turn mimic of the peptide hormone motilin, causing duodenal contractions and gastrointestinal distress .
Synthesis Analysis
The structure of erythromycin A enol ether has been confirmed and its role as a degradation product of erythromycin A has been clarified . The H and C NMR spectra of erythromycin A enol ether in CDOD and CDCl and its H NMR spectrum in buffered DO have been assigned using a range of one- and two-dimensional NMR techniques .Molecular Structure Analysis
The molecular formula of Erythromycin A Enol Ether is C37H65NO12 . Its average mass is 715.911 Da and its monoisotopic mass is 715.450684 Da .Chemical Reactions Analysis
Erythromycin A enol ether is a degradation product of erythromycin formed under acidic conditions by C6–OH internal attack on the C9 ketone to produce a cyclic enol ether . The rearrangement results in a loss of antibiotic activity .Physical And Chemical Properties Analysis
Erythromycin A enol ether is a major drawback of the antibiotic erythromycin A due to its extreme acid sensitivity, leading to rapid inactivation in the stomach . The accepted model for degradation in aqueous acidic solution has erythromycin A in equilibrium with erythromycin A enol ether and degrading to anhydroerythromycin A .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Formulations
Erythromycin A enol ether is used in the analysis of erythromycin as a degradation product in various pharmaceutical formulations . It has been used in the analysis of erythromycin in honey by ultra-performance liquid chromatography equipped with tandem quadrupole mass spectrometer (UPLC-MS/MS) and in rat’s blood plasma, serum, and human urine by high-performance liquid chromatography-coulometric assay .
Antibiotic Research
Although Erythromycin A enol ether does not retain the antibiotic properties of erythromycin A, it is a significant compound in antibiotic research . It is a decomposition product of the macrolide antibiotic, erythromycin A .
Motilin Receptor Research
Erythromycin A enol ether has been identified as a β-turn mimic of the peptide hormone motilin . It causes duodenal contractions and gastrointestinal distress . This compound has been used to determine the binding characteristics of ligands of the motilin receptor .
Gastrointestinal Distress Agent
Erythromycin A enol ether is also an agent of gastrointestinal (GI) distress . It has been used in studies related to gastrointestinal motility .
Chromatography
Erythromycin A enol ether is used as a reference standard for the detection of erythromycin in erythromycin fractions by isocratic LC with evaporative light scattering detection (ELSD) and ion trap MS . It is also used in commercial erythromycin samples by LC-MS/MS .
Forensics and Toxicology
Erythromycin A enol ether can be used in forensics and toxicology for the detection of erythromycin and its degradation products .
Wirkmechanismus
Target of Action
Erythromycin A enol ether is an acidic degradation product of Erythromycin A . Erythromycin A is a macrolide antibiotic that targets bacterial ribosomes .
Mode of Action
It has been identified as a β-turn mimic of the peptide hormone motilin , which is known to cause duodenal contractions and gastrointestinal distress .
Biochemical Pathways
Given its structural similarity to erythromycin a, it may interact with similar biochemical pathways, albeit without the antibacterial effect .
Pharmacokinetics
Erythromycin a, the parent compound, is known to concentrate in the liver and is excreted in the bile . Less than 5% of the orally administered dose of Erythromycin A is found excreted in the urine .
Result of Action
It has been identified as a β-turn mimic of the peptide hormone motilin, causing duodenal contractions and gastrointestinal distress .
Action Environment
The action of Erythromycin A enol ether can be influenced by environmental factors. For instance, high concentrations of antibiotics with antibacterial activity adsorbed in the sludge can result in near collapse of the first-stage anaerobic sludge system . This suggests that the environment in which Erythromycin A enol ether is present can significantly impact its stability and efficacy .
Safety and Hazards
Zukünftige Richtungen
The actual degradation pathway of Erythromycin A enol ether is the slow loss of cladinose from erythromycin A, which is reported here for the first time in a kinetic study . This reveals that the accepted mechanism is incorrect and that both the enol ether and the anhydride are in equilibrium with the parent erythromycin . By implication, both the anhydride and enol ether are antibacterially inactive reservoirs for the parent erythromycin .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO12/c1-14-25-37(10,43)30(40)20(4)28-18(2)16-36(9,50-28)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-35(8,44-13)31(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVYXJKGJMUGRG-KJPZRSJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erythromycin A enol ether | |
CAS RN |
33396-29-1 | |
Record name | Erythromycin A enol ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033396291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ERYTHROMYCIN A ENOL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32B40I7V7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Erythromycin A enol ether and how does it relate to Erythromycin A?
A1: Erythromycin A enol ether is a degradation product of the macrolide antibiotic Erythromycin A. [, ] It forms under acidic conditions through a dehydration reaction, where Erythromycin A loses a water molecule. [] This process is reversible, meaning Erythromycin A enol ether can convert back to Erythromycin A under appropriate conditions. []
Q2: Is Erythromycin A enol ether antibacterially active?
A2: Unlike Erythromycin A, Erythromycin A enol ether does not possess antibacterial activity. [] It is considered an inactive reservoir for Erythromycin A. []
Q3: How does the formation of Erythromycin A enol ether affect the stability of Erythromycin A formulations?
A3: The formation of Erythromycin A enol ether is a significant factor in the instability of Erythromycin A formulations, particularly in acidic environments. [, , , ] This degradation pathway is particularly problematic in the stomach, significantly limiting the oral bioavailability of Erythromycin A. []
Q4: Are there strategies to mitigate the formation of Erythromycin A enol ether and improve Erythromycin A stability?
A4: Yes, several strategies have been explored:
- Formulation optimization: Adjusting the pH of the formulation to a more neutral range (pH 7-8) can slow down the degradation to Erythromycin A enol ether. []
- Prodrugs: Developing prodrugs, such as Erythromycin A 2'-ethyl succinate or derivatives of Erythromycin B enol ether, can enhance stability and mask the unpleasant taste of Erythromycin A. [, ] These prodrugs are designed to be more stable in acidic environments and convert to the active drug under physiological conditions.
- Deuterium substitution: Replacing the hydrogen atom at the C-8 position of Erythromycin B (structurally similar to Erythromycin A) with deuterium has been shown to reduce the rate of enol ether formation due to the kinetic isotope effect. [] This approach could potentially be applied to Erythromycin A as well.
Q5: How is Erythromycin A enol ether detected and quantified?
A5: Various analytical techniques are employed to identify and quantify Erythromycin A enol ether in mixtures, including:
- NMR spectroscopy: This technique provides detailed structural information and can monitor the formation of Erythromycin A enol ether in situ. [, , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method combines the separation power of liquid chromatography with the sensitivity and selectivity of mass spectrometry, allowing for the detection and quantification of Erythromycin A enol ether in complex matrices like honey. []
Q6: What is the environmental fate of Erythromycin A and its degradation products, including Erythromycin A enol ether?
A6: Studies on the environmental impact of Erythromycin used in aquaculture demonstrate its degradation in both freshwater and seawater environments. [] Erythromycin A enol ether is one of the identified degradation products in this process. [] The degradation rates vary depending on the environmental conditions, with faster degradation observed in freshwater compared to seawater. []
Q7: Are there any concerns regarding the potential toxicity of Erythromycin A enol ether?
A7: While Erythromycin A enol ether itself is considered inactive and does not possess antibacterial properties, research on its potential toxicity and long-term effects is limited. [] Further studies are necessary to fully understand its safety profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.